molecular formula C22H25Cl2N3O3 B12481959 Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-{[(3,4-dichlorophenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12481959
M. Wt: 450.4 g/mol
InChI Key: QPHOBLYOVXTCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dichlorobenzamido group and an ethylpiperazinyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps:

    Formation of the Dichlorobenzamido Intermediate: This step involves the reaction of 3,4-dichlorobenzoic acid with an amine to form the dichlorobenzamido intermediate.

    Coupling with Ethylpiperazine: The intermediate is then reacted with ethylpiperazine under suitable conditions to form the final product.

    Esterification: The final step involves esterification to introduce the ethyl group, resulting in the formation of ETHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-METHYLPIPERAZIN-1-YL)BENZOATE
  • ETHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-PROPYLPIPERAZIN-1-YL)BENZOATE

Uniqueness

ETHYL 3-(3,4-DICHLOROBENZAMIDO)-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific structural features, such as the presence of the ethyl group on the piperazine ring

Properties

Molecular Formula

C22H25Cl2N3O3

Molecular Weight

450.4 g/mol

IUPAC Name

ethyl 3-[(3,4-dichlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H25Cl2N3O3/c1-3-26-9-11-27(12-10-26)20-8-6-16(22(29)30-4-2)14-19(20)25-21(28)15-5-7-17(23)18(24)13-15/h5-8,13-14H,3-4,9-12H2,1-2H3,(H,25,28)

InChI Key

QPHOBLYOVXTCSD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.